molecular formula C10H18O2 B8757991 4-BUTOXYCYCLOHEXAN-1-ONE CAS No. 66227-44-9

4-BUTOXYCYCLOHEXAN-1-ONE

Cat. No.: B8757991
CAS No.: 66227-44-9
M. Wt: 170.25 g/mol
InChI Key: VSJFEVDBWCAVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxycyclohexan-1-one: is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexanone, where a butoxy group is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxycyclohexan-1-one typically involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butyl bromide. The general reaction scheme is as follows:

Cyclohexanone+Butyl BromideNaHThis compound\text{Cyclohexanone} + \text{Butyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} Cyclohexanone+Butyl BromideNaH​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Butoxycyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as halides or amines replace the butoxy group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

    Substitution: Halides (e.g., NaI) in acetone, amines (e.g., NH3) in ethanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated cyclohexanones.

Scientific Research Applications

Chemistry: 4-Butoxycyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving cyclohexanone derivatives. It helps in understanding the metabolic pathways and mechanisms of action of similar compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a suitable candidate for developing inhibitors or activators of specific enzymes.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-butoxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone without the butoxy group.

    4-tert-Butylcyclohexanone: A similar compound with a tert-butyl group instead of a butoxy group.

    4-Methoxycyclohexan-1-one: A compound with a methoxy group instead of a butoxy group.

Uniqueness: 4-Butoxycyclohexan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for different applications.

Properties

CAS No.

66227-44-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-butoxycyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h10H,2-8H2,1H3

InChI Key

VSJFEVDBWCAVMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCC(=O)CC1

Origin of Product

United States

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